molecular formula C25H23N3O2 B10982259 N-(3,3-diphenylpropyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

N-(3,3-diphenylpropyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B10982259
M. Wt: 397.5 g/mol
InChI Key: UNEMADFWBWWZSV-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide is a synthetic organic compound. Its structure includes a phthalazinone moiety and a diphenylpropyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves the following steps:

    Formation of the Phthalazinone Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Diphenylpropyl Group: This step may involve nucleophilic substitution or other coupling reactions to attach the diphenylpropyl moiety to the phthalazinone core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide may undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonates could be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(3,3-diphenylpropyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,3-diphenylpropyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide: can be compared with other phthalazinone derivatives or compounds containing diphenylpropyl groups.

    Phthalazinone Derivatives: These compounds may share similar chemical properties and reactivity due to the presence of the phthalazinone core.

    Diphenylpropyl Compounds: These compounds may exhibit similar biological activities due to the diphenylpropyl moiety.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-2-(1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C25H23N3O2/c29-24(18-28-25(30)23-14-8-7-13-21(23)17-27-28)26-16-15-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,17,22H,15-16,18H2,(H,26,29)

InChI Key

UNEMADFWBWWZSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)CN2C(=O)C3=CC=CC=C3C=N2)C4=CC=CC=C4

Origin of Product

United States

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